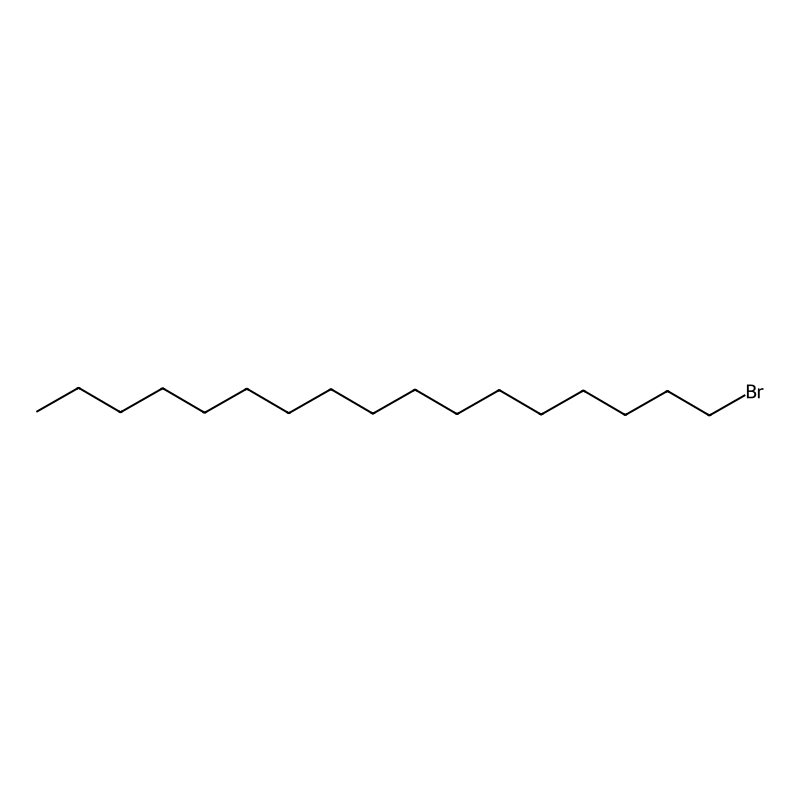1-Bromoheptadecane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromoheptadecane, also known as heptadecyl bromide, is an organic compound with the molecular formula and a molecular weight of approximately 319.37 g/mol. It is classified as a primary alkyl halide, specifically a bromoalkane, where the bromine atom is attached to the first carbon in a straight-chain heptadecane structure. The compound appears as a white to light yellow solid at room temperature, with a melting point of around 29 °C and a flash point of 145 °C .
Currently, there is no documented information on a specific mechanism of action for 1-Bromoheptadecane in biological systems.
Studying Surface Tension and Wetting Phenomena
- 1-Bromoheptadecane is a valuable tool for studying surface tension and wetting phenomena. (Source)
- Its hydrophobic tail (the long carbon chain) interacts weakly with water, while the bromine head group interacts more strongly. This characteristic allows researchers to investigate how these opposing forces influence the molecule's behavior at the air-liquid interface. (Source)
As a Model for Biological Membranes
1-Bromoheptadecane primarily participates in substitution and elimination reactions due to the presence of the bromine atom, which serves as a good leaving group. The key types of reactions include:
- Nucleophilic Substitution (SN1 and SN2): In SN2 reactions, strong nucleophiles such as sodium hydroxide or potassium cyanide can attack the carbon atom bonded to bromine, leading to the formation of heptadecyl alcohol or heptadecyl cyanide respectively. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetone.
- Elimination Reactions: Under strong basic conditions (e.g., with potassium tert-butoxide), 1-bromoheptadecane can undergo elimination to yield heptadecene. This reaction is usually performed at elevated temperatures.
1-Bromoheptadecane can be synthesized through the bromination of heptadecane. The process generally involves:
- Bromination Reaction: Utilizing bromine (Br2) in the presence of a radical initiator such as ultraviolet light or peroxides. The reaction proceeds via a free radical mechanism where bromine radicals abstract hydrogen from heptadecane, forming a heptadecyl radical that subsequently reacts with another bromine molecule .
- Industrial Production: In industrial settings, large-scale bromination reactors are employed, with optimized conditions for temperature, pressure, and reactant concentration to maximize yield and purity.
1-Bromoheptadecane finds applications in various fields:
- Chemical Synthesis: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and pharmaceuticals.
- Research: This compound serves as a reagent in chemical research for studying reaction mechanisms involving alkyl halides.
- Material Science: Its hydrophobic properties make it useful in applications requiring non-polar characteristics.
Several compounds share structural similarities with 1-bromoheptadecane. Notable comparisons include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromohexadecane | C16H33Br | Shorter chain length; lower boiling/melting points. |
| 1-Bromooctadecane | C18H37Br | Longer chain length; higher boiling/melting points. |
| 1-Bromotetradecane | C14H29Br | Shorter chain length; different physical properties. |
Uniqueness of 1-Bromoheptadecane
1-Bromoheptadecane is unique due to its specific chain length of seventeen carbon atoms, which imparts distinct physical and chemical properties compared to its shorter or longer homologs. For instance, it exhibits higher melting and boiling points than 1-bromotetradecane but lower than those of 1-bromooctadecane. These differences influence their solubility, reactivity, and suitability for various applications .








